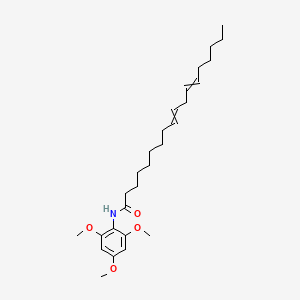
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is a compound that belongs to the class of organogermanium compounds These compounds are characterized by the presence of germanium atoms bonded to organic groups Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, is particularly notable for its unique structure, which includes two germanium atoms bonded to four 2,6-diethylphenyl groups
Méthodes De Préparation
The synthesis of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, typically involves the reaction of hexamesitylcyclotrigermane with tellurium at elevated temperatures. Specifically, the reaction is carried out at 80°C, resulting in the formation of telluradigermiranes . This method highlights the importance of controlled reaction conditions and the use of specific reagents to achieve the desired product.
Analyse Des Réactions Chimiques
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction involves the formation of telluradigermiranes when reacted with tellurium . Common reagents used in these reactions include tellurium and other organometallic compounds. The major products formed from these reactions are typically characterized by the presence of germanium-tellurium bonds, as confirmed by single-crystal X-ray diffraction studies .
Applications De Recherche Scientifique
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. Its unique structure and reactivity make it a valuable compound for studying the properties of germanium-containing molecules.
Mécanisme D'action
The mechanism of action of Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, involves its reactivity with various reagents to form new compounds. The molecular targets and pathways involved in these reactions are primarily related to the germanium atoms and their interactions with other elements, such as tellurium. The formation of germanium-tellurium bonds is a key aspect of its reactivity, as demonstrated in the synthesis of telluradigermiranes .
Comparaison Avec Des Composés Similaires
Digermirane, 1,1,2,2-tetrakis(2,6-diethylphenyl)-, can be compared to other similar compounds, such as tetrakis(di-tert-butylmethylsilyl)digermene. Both compounds feature germanium atoms bonded to organic groups, but they differ in their specific substituents and reactivity. Tetrakis(di-tert-butylmethylsilyl)digermene, for example, is synthesized by the reduction of 1,1-dichlorogermane with potassium graphite and exhibits unique electrochemical properties . The comparison highlights the diversity of organogermanium compounds and the importance of specific substituents in determining their properties and applications.
Propriétés
Numéro CAS |
115385-08-5 |
|---|---|
Formule moléculaire |
C41H54Ge2 |
Poids moléculaire |
692.1 g/mol |
InChI |
InChI=1S/C41H54Ge2/c1-9-30-21-17-22-31(10-2)38(30)42(39-32(11-3)23-18-24-33(39)12-4)29-43(40-34(13-5)25-19-26-35(40)14-6)41-36(15-7)27-20-28-37(41)16-8/h17-28H,9-16,29H2,1-8H3 |
Clé InChI |
RFVORDSPWRRYQU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)[Ge](C[Ge](C2=C(C=CC=C2CC)CC)C3=C(C=CC=C3CC)CC)C4=C(C=CC=C4CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



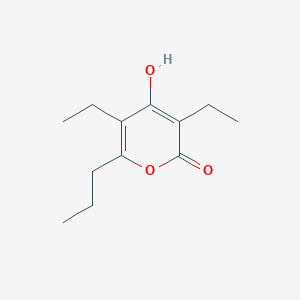
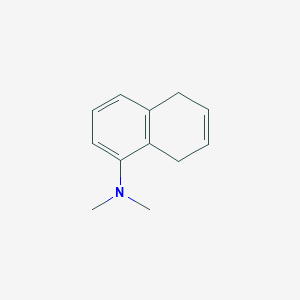
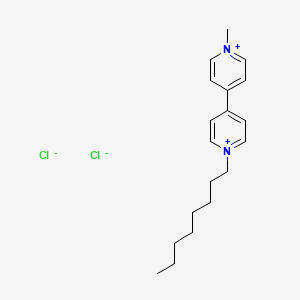



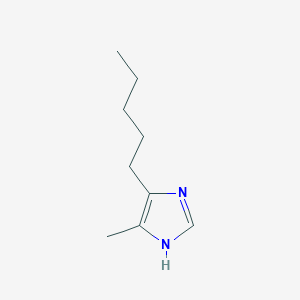
![Bicyclo[2.2.1]hept-5-en-2-one, 7-(diphenylmethylene)-](/img/structure/B14294557.png)
![4-[(2-Methylbutoxy)carbonyl]phenyl 4-hydroxybenzoate](/img/structure/B14294577.png)

![8,9-Dimethoxy-4-methyl-5H-indeno[1,2-B]pyridin-5-one](/img/structure/B14294589.png)
![N-[1-(Diethylamino)-3-methyl-1-oxobutan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14294594.png)
